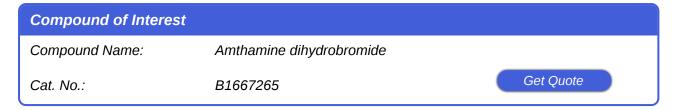


Amthamine Dihydrobromide In Vivo Administration Guide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine dihydrobromide is a potent and selective histamine H2 receptor agonist.[1][2] It is a valuable pharmacological tool for in vivo research, primarily in studies related to gastric acid secretion and cardiovascular function.[1][3] This guide provides detailed application notes and protocols for the in vivo administration of Amthamine dihydrobromide to facilitate experimental design and execution.

Data Presentation In Vivo Efficacy of Amthamine Dihydrobromide



Animal Model	Effect	Route of Administration	Effective Dose (ED50) / Dose Range	Reference
Conscious Cat (with gastric fistula)	Increased gastric acid secretion	Continuous Intravenous Infusion	0.069 μmol/kg/h	[3]
Anesthetized Rat (lumen-perfused stomach)	Increased gastric acid secretion	Intravenous (i.v.)	11.69 μmol/kg	[3]
Anesthetized Rat	Vasodepressor response	Intravenous (i.v.)	0.03 - 3 μmol/kg	[1]
Anesthetized Rat	Tachycardia	Intravenous (i.v.)	1 - 100 μmol/kg	[1]
Anesthetized Rat	Modest increase in mean arterial pressure	Intravenous (i.v.)	30 - 100 μmol/kg	[1]

Experimental Protocols Investigation of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from studies investigating the effect of Amthamine on gastric acid secretion in a lumen-perfused rat stomach model.[3]

a. Animal Preparation:

- Male Wistar rats (or a similar strain) weighing 200-250g are used.
- Animals are fasted for 24 hours prior to the experiment, with free access to water.
- Anesthesia is induced with an appropriate agent (e.g., urethane).
- A tracheal cannula is inserted to ensure a clear airway.



- The abdomen is opened via a midline incision, and the esophagus is ligated at the cardiac sphincter.
- A double-lumen cannula is inserted into the stomach through an incision in the duodenum and secured.
- b. Gastric Perfusion and Sample Collection:
- The stomach is continuously perfused with saline (0.9% NaCl) at a constant rate (e.g., 1 ml/min) using a peristaltic pump.
- The perfusate is collected every 15 minutes.
- The acidity of the collected samples is determined by titration with 0.01 N NaOH to a pH of 7.0, using a pH meter.
- c. Amthamine Administration:
- Amthamine dihydrobromide is dissolved in sterile saline.
- A range of doses (e.g., 1-100 μmol/kg) is administered intravenously (i.v.) as a bolus injection through a cannulated jugular vein.
- The effect of each dose on gastric acid secretion is monitored over time.
- d. Data Analysis:
- The acid output is calculated and expressed as μmol H+/15 min.
- A dose-response curve is constructed to determine the ED50 value.

Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol is based on studies evaluating the cardiovascular responses to Amthamine in anesthetized rats.[1]

a. Animal Preparation:



- Male Wistar rats (or a similar strain) weighing 250-300g are used.
- Anesthesia is induced (e.g., with pentobarbital sodium).
- A tracheal cannula is inserted.
- The right carotid artery is cannulated for continuous measurement of mean arterial pressure (MAP) using a pressure transducer.
- Heart rate (HR) is derived from the arterial pressure pulse.
- The right jugular vein is cannulated for intravenous drug administration.
- b. Amthamine Administration:
- Amthamine dihydrobromide is dissolved in sterile saline.
- For vasodepressor responses, a dose range of 0.03 3 μ mol/kg is administered as an i.v. bolus.
- For tachycardic and pressor responses, a higher dose range of 1 100 μ mol/kg is administered as an i.v. bolus.
- c. Co-administration with Antagonists (Optional):
- To investigate the receptor-specific effects of Amthamine, selective antagonists can be administered prior to Amthamine.
- For example, the H2 receptor antagonist famotidine (3 μmol/kg, i.v.) can be used to antagonize the vasodepressor effect.[1]
- The α2-adrenoceptor antagonist yohimbine (1 μmol/kg, i.v.) can be used to reduce the pressor response at higher doses of Amthamine.[1]
- The β-adrenoceptor antagonist propranolol (0.3 mg/kg, i.v.) can be used to block the tachycardic effect.[1]
- d. Data Analysis:



- Changes in MAP and HR from baseline are recorded and analyzed.
- Dose-response curves for the different cardiovascular parameters are generated.

Signaling Pathways and Experimental Workflows Histamine H2 Receptor Signaling in Gastric Parietal Cells

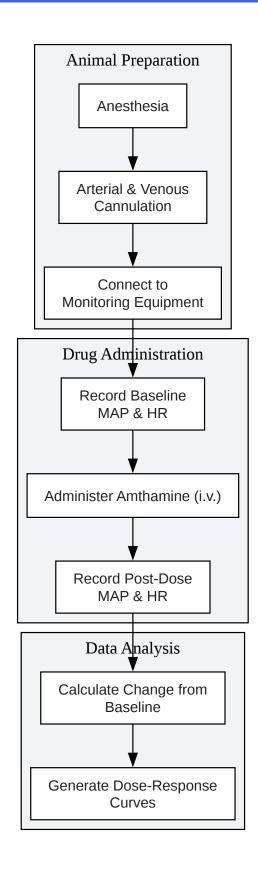


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Caption: Amthamine activates the H2 receptor, leading to increased gastric acid secretion.

Experimental Workflow for Investigating Cardiovascular Effects



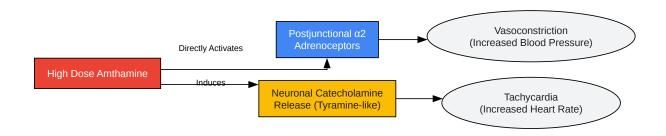


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Caption: Workflow for assessing Amthamine's in vivo cardiovascular effects in rats.



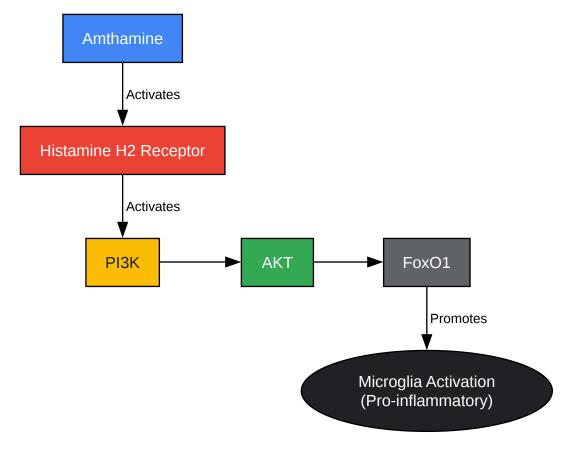
Amthamine's Dual Effects on the Adrenergic System



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Caption: High-dose Amthamine interacts with the adrenergic system, causing vasoconstriction and tachycardia.[1]

Amthamine's Role in Microglia Activation via PI3K/AKT/FoxO1 Pathway





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Caption: Amthamine can inhibit microglia activation through the PI3K/AKT/FoxO1 pathway.

Important Considerations

- Pharmacokinetics: Detailed pharmacokinetic parameters for Amthamine dihydrobromide
 (e.g., half-life, bioavailability, clearance) are not extensively reported in the currently available
 literature. Researchers should consider conducting preliminary pharmacokinetic studies in
 their specific animal models if these parameters are critical for their experimental design.
- Dose and Route: The appropriate dose and route of administration will depend on the specific research question and animal model. The provided data serves as a starting point, and dose-response studies are recommended to determine the optimal concentration for a desired effect.
- Selectivity: Amthamine is a highly selective H2 receptor agonist with little to no activity at H1 and H3 receptors at typical effective doses.[2][3] However, at higher doses, off-target effects, particularly on the adrenergic system, have been observed and should be considered in the interpretation of results.[1]
- Animal Welfare: All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize any pain or distress.

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